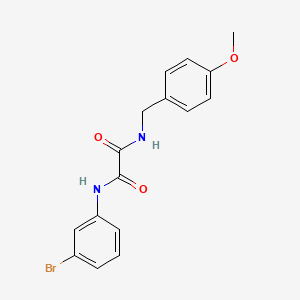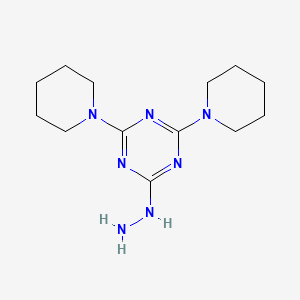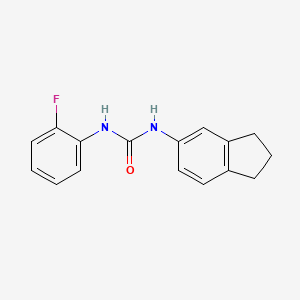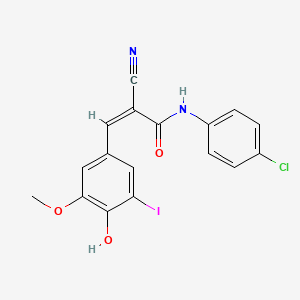
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as BMB-4, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been developed for its potential use in cancer research. BMB-4 is known to inhibit the growth of cancer cells by targeting a specific protein called Hsp90.
Mecanismo De Acción
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide is known to bind to the ATP-binding site of Hsp90, which is essential for its function. This binding disrupts the interaction between Hsp90 and its client proteins, leading to their degradation. The degradation of these proteins ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the spread of cancer. In addition, N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its specificity for Hsp90. This allows researchers to study the role of Hsp90 in cancer cell growth and survival. However, one of the limitations of using N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide is its toxicity. N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to be toxic to normal cells at high concentrations, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to develop more potent and selective Hsp90 inhibitors that have lower toxicity. Another direction is to study the combination of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide in the treatment of other diseases, such as neurodegenerative diseases, is an area of potential future research.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide involves several steps, starting with the reaction of 3-bromophenylboronic acid and 4-methoxybenzylamine to form the intermediate compound. This intermediate is then coupled with ethylenediamine and the resulting product is purified to obtain N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide works by binding to the Hsp90 protein, which is involved in the folding and stabilization of many proteins that are essential for cancer cell growth and survival. By inhibiting Hsp90, N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide disrupts the function of these proteins and leads to cell death.
Propiedades
IUPAC Name |
N'-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-7-5-11(6-8-14)10-18-15(20)16(21)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQIVYBORIXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4934551.png)
![2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4934554.png)

![2-methoxy-N-(1-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4934572.png)

![N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)
![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)